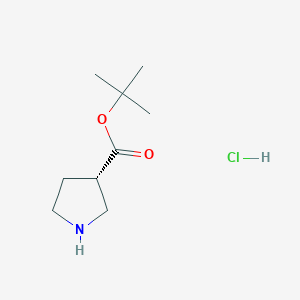
tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate, also known as 2-bromo-1,3-benzothiazol-6-ylcarbamic acid tert-butyl ester, is a synthetic organic compound that is used in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile intermediate that is useful in the preparation of a wide range of compounds, including anti-inflammatory drugs, antibiotics, antifungal agents, and insecticides. The compound has also been used in the development of new materials for medical and industrial applications.
Mécanisme D'action
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate acts as a nucleophilic catalyst in the reaction of tert-butyl isocyanate with tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid. The reaction is believed to occur via a nucleophilic addition-elimination mechanism, whereby the tert-butyl isocyanate adds to the tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid, followed by the elimination of the bromide ion, resulting in the formation of tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate.
Biochemical and Physiological Effects
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has not been studied for its biochemical and physiological effects. However, the compounds that have been synthesized using this compound have been studied for their biochemical and physiological effects. For example, compounds synthesized from tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate have been studied for their anti-inflammatory, antibiotic, antifungal, and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate in lab experiments has several advantages. It is a versatile intermediate that can be used in the synthesis of a wide range of compounds. It is also relatively easy to synthesize and can be purified by column chromatography or recrystallization. However, the compound is toxic and should be handled with care. Additionally, it is a reactive compound and should be stored in a cool, dry place.
Orientations Futures
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has the potential to be used in a variety of future applications. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of novel organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs and in the development of new materials for medical and industrial applications.
Méthodes De Synthèse
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate can be synthesized by reacting tert-butyl isocyanate with tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at temperatures between 80-90°C. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, antibiotics, antifungal agents, and insecticides. Additionally, it has been used in the development of new materials for medical and industrial applications. It has also been used in the synthesis of novel organic compounds and in the study of the mechanism of action of drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate involves the reaction of tert-butyl carbamate with 2-bromo-1,3-benzothiazole in the presence of a suitable base.", "Starting Materials": [ "tert-butyl carbamate", "2-bromo-1,3-benzothiazole", "suitable base" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-bromo-1,3-benzothiazole to the reaction flask", "Add a suitable base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography" ] } | |
Numéro CAS |
945400-88-4 |
Nom du produit |
tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate |
Formule moléculaire |
C12H13BrN2O2S |
Poids moléculaire |
329.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




